Benzene, (octylthio)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
13910-16-2 |
|---|---|
Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
octylsulfanylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI Key |
GMMWKYSAFBYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within Contemporary Organic and Materials Chemistry
In the vast field of organic chemistry, the synthesis and functionalization of aromatic compounds are central themes. Thioether-substituted aromatics, also known as aryl sulfides, are integral to the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The carbon-sulfur bond, once considered a nuisance due to the potential for catalyst poisoning, is now a target for sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions. nih.gov These advancements have enabled the precise installation of thioether moieties onto aromatic rings, unlocking a wide array of molecular architectures with tailored properties.
In materials science, the incorporation of sulfur-containing aromatic units into polymers and molecular crystals has led to materials with interesting photophysical and electronic properties. brainkart.com Aryl sulfides are key building blocks for organic semiconductors, luminescent materials, and functional polymers, demonstrating their versatility and importance in the creation of advanced materials. researchgate.netbrainkart.com
Overview of Thioether Functionality and Its Impact on Aromatic Compound Properties
The introduction of a thioether group (-S-R) onto an aromatic ring significantly influences its chemical and physical properties. The sulfur atom, with its lone pairs of electrons, can engage in p-π conjugation with the aromatic system. youtube.com This electronic interaction affects the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Compared to their oxygen analogues (ethers), thioethers have lower electronegativity and greater polarizability. This results in distinct electronic behavior. The thioether group is generally considered a weak activator of the aromatic ring towards electrophilic substitution. The sulfur atom can donate electron density to the ring through resonance, but this effect is modest.
The presence of the thioether linkage also imparts specific conformational preferences and can participate in non-covalent interactions, such as S-π interactions, which can play a role in the supramolecular organization of materials. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone further expands the functional diversity, offering a way to fine-tune the electronic properties of the molecule. youtube.com
Scope and Significance of Academic Inquiry into Benzene, Octylthio and Analogues
Direct Functionalization Approaches
Direct functionalization represents the most straightforward approach to synthesizing (octylthio)benzene, involving the creation of a carbon-sulfur bond directly on the aromatic ring.
The thiol-ene reaction is a powerful and efficient method for forming thioethers through the addition of a thiol to an alkene. wikipedia.org This reaction, first reported in 1905, has gained significant prominence and is now considered a "click chemistry" reaction due to its high yields, stereoselectivity, rapid rate, and strong thermodynamic driving force. wikipedia.org The process typically proceeds via a free-radical mechanism, which can be initiated by heat, light (photo-initiation), or a radical initiator. This generates a thiyl radical from the thiol (e.g., 1-octanethiol), which then adds to an alkene. wikipedia.org
While the classic thiol-ene reaction involves an alkene, its principles can be extended to the functionalization of aromatic systems. For instance, radical hydrothiolation can generate a carbon-centered radical that may subsequently cyclize onto an aromatic ring. wikipedia.org More directly, vinyl-substituted benzenes can readily participate in thiol-ene reactions. The addition of 1-octanethiol to styrene, for example, under radical conditions, would yield the anti-Markovnikov addition product, 1-phenyl-2-(octylthio)ethane, rather than directly substituting the benzene ring. However, this method is crucial for attaching octylthio- groups to benzene rings that are part of a larger molecule containing an alkene functionality. The reaction's tolerance to various functional groups and its efficiency make it a valuable tool in materials science and polymer synthesis. wikipedia.orgcapes.gov.br
The key steps in the radical-initiated thiol-ene reaction are:
Initiation : Formation of a thiyl radical (RS•) from the thiol (RSH).
Propagation : The thiyl radical adds to the alkene, forming a carbon-centered radical.
Chain Transfer : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical to continue the chain. wikipedia.org
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry for modifying aromatic rings. numberanalytics.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. numberanalytics.comtotal-synthesis.com Due to benzene's inherent stability from aromaticity, a strong electrophile is required to attack the pi-electron system. libretexts.org This process generally occurs in two main steps:
Electrophilic Attack : The nucleophilic aromatic ring attacks the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the slow, rate-determining step. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
To introduce a thioether group like octylthio-, one potential EAS pathway involves using an electrophilic sulfur reagent. This could be achieved by reacting 1-octanethiol with an oxidizing agent to form an electrophilic species, or by using a pre-formed electrophile like octylsulfenyl chloride (C8H17SCl). The reaction would likely require a Lewis acid catalyst (e.g., AlCl3, FeCl3) to enhance the electrophilicity of the sulfur reagent. total-synthesis.com
The specific reaction conditions for the direct sulfenylation of benzene with an octylthio- group via EAS are influenced by factors such as the choice of catalyst and solvent. The general scheme for key EAS reactions is well-established for introducing other functional groups like halogens, nitro groups, and acyl groups. total-synthesis.com
Table 1: Comparison of Direct Functionalization Methods
| Feature | Thiol-Ene Click Reaction | Electrophilic Aromatic Substitution (EAS) |
| Reactants | Alkene-substituted benzene, 1-octanethiol | Benzene, electrophilic sulfur reagent |
| Mechanism | Free-radical addition wikipedia.org | Formation of sigma complex, deprotonation masterorganicchemistry.com |
| Key Feature | High efficiency, "click" reaction wikipedia.org | Fundamental for aromatic functionalization numberanalytics.com |
| Catalyst/Initiator | Radical initiator (light, heat) wikipedia.org | Lewis acid (e.g., AlCl3, FeCl3) total-synthesis.com |
| Typical Substrate | Styrene or other vinyl-aromatics | Benzene and its derivatives |
Precursor-Based Synthesis of Octylthio-Benzene Analogues
These methods involve synthesizing the target molecule from precursors that are not necessarily aromatic to begin with or by incorporating the octylthiobenzene unit into a more complex structure.
Benzoquinone is a versatile precursor for synthesizing substituted aromatic compounds. Its reaction with alkanethiols like 1-octanethiol can serve as an entry point to octylthio-substituted hydroquinones, which can then be further processed. The reaction typically proceeds via a Michael-type conjugate addition, where the thiol attacks one of the activated double bonds of the quinone ring. This is often followed by tautomerization to yield the hydroquinone (B1673460) derivative. Subsequent oxidation or other functional group manipulations can then be performed. This approach allows for the controlled introduction of one or more octylthio- groups onto the ring system.
The (octylthio)benzene moiety is a building block in the synthesis of more complex, often heterocyclic, molecules with specific functions. researchgate.net Multi-step and multi-component reactions are employed to construct these elaborate structures. researchgate.netsioc-journal.cn For example, derivatives of 1,3,4-thiadiazole (B1197879) and thiazolo[4,5-d]pyrimidine (B1250722) have been synthesized incorporating long-chain alkylthio- groups. sioc-journal.cnnih.govresearchgate.net
One example is the synthesis of 2,4-bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine, a compound where two octylthio- groups are attached to a triazine ring, which is then linked to a substituted phenol (B47542). nih.gov The synthesis of such molecules involves sequential reactions where the octylthio- groups are introduced onto the heterocyclic core, often by nucleophilic substitution of a leaving group (like a chlorine atom) on the heterocycle with 1-octanethiol. These multi-step syntheses demonstrate how the octylthiobenzene unit can be integrated into larger molecular architectures. researchgate.net
Table 2: Examples of Precursor-Based Synthesis
| Precursor(s) | Target System | Key Reaction Type(s) |
| Benzoquinone, 1-Octanethiol | Octylthio-hydroquinone | Michael Addition, Tautomerization |
| Substituted Triazine, 1-Octanethiol | Bis(octylthio)triazine derivatives nih.gov | Nucleophilic Aromatic Substitution |
| Iminophosphorane, Diisocyanate | Benzene-bridged bis(thiazolopyrimidinone) sioc-journal.cn | Aza-Wittig Reaction, Multicomponent Reaction sioc-journal.cn |
Emerging Synthetic Strategies and Catalytic Approaches
Research continues to yield new and improved methods for forming carbon-sulfur bonds and synthesizing complex aromatic compounds. Emerging strategies often focus on improving efficiency, selectivity, and environmental sustainability.
Recent progress in catalytic C-H functionalization offers promising alternatives to classical EAS reactions. nih.gov While electrophilic silylation has been a focus, the principles of developing new catalytic systems can be applied to sulfenylation as well. nih.gov These methods aim to use transition metal catalysts to directly activate a C-H bond on the benzene ring for reaction with a sulfur-containing reagent, often under milder conditions than traditional EAS.
Microwave-Assisted Synthesis Techniques in Related Benzene Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of thioethers. The primary benefits include dramatically reduced reaction times, improved yields, and cleaner reaction profiles. rsc.orgamazonaws.com The absorption of microwave energy by polar molecules and ions leads to rapid, uniform heating, which can accelerate reaction rates and enhance selectivity. amazonaws.com
Research has demonstrated the effectiveness of microwave irradiation in various reactions that form C-S bonds. For instance, a three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can be completed in just 15 minutes under microwave heating at 130°C to produce β-keto thioethers with an 85% yield. rsc.org In contrast, the same reaction under conventional reflux conditions required 12 hours to achieve a comparable yield. rsc.org This highlights the efficiency of microwave-assisted techniques.
Similarly, the Ullmann condensation, a classic method for C-S bond formation, has been adapted for microwave synthesis. The copper(I) iodide-catalyzed cross-coupling of thiophenols and aryl halides in the presence of a base like potassium carbonate can be performed under microwave irradiation at 120°C, achieving good yields in a matter of hours. researchgate.net Another study details a one-pot microwave-assisted method to produce thiols from halides using potassium thioacetate, a process that is 6 to 24 times faster than previously reported methods and results in yields greater than 90%. amazonaws.com
The following table summarizes key findings in microwave-assisted synthesis relevant to thioether formation.
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Source |
| Three-Component Reaction | Arylglyoxal, Thiol, Cyclic 1,3-dicarbonyl | Acetic Acid, MW, 130°C | 15 min | 85% | rsc.org |
| Ullmann Cross-Coupling | Thiophenol, Aryl Halide | CuI, K₂CO₃, 2-propanol, MW, 120°C | 3 hours | Good | researchgate.net |
| Thiol Synthesis | Alkyl Halide, Potassium Thioacetate | Methanol, MW | 60 min | >90% | amazonaws.com |
| Fused Furan Synthesis | β-keto thioether | FeCl₃, Toluene (B28343), MW, 120°C | 30 min | 55% | rsc.org |
These examples underscore the potential of microwave-assisted synthesis to create thioether-substituted benzene derivatives efficiently and rapidly.
General Considerations for Catalyst Design in Thioether Functionalization
The design of effective catalysts is paramount for the selective and efficient functionalization of benzene with thioether groups. Transition metals such as copper, palladium, rhodium, and nickel are central to many of these synthetic strategies, primarily through C-H activation or cross-coupling reactions. pku.edu.cn
Copper Catalysis: Copper catalysts are widely used for thioetherification due to their low cost and versatile reactivity. A notable example is the use of copper(II) triflate (Cu(OTf)₂) to catalyze the coupling of benzyl (B1604629) alcohols with thiols. nih.gov This method is effective for primary, secondary, and tertiary benzyl alcohols and proceeds under mild conditions (25°C in dichloromethane), tolerating a wide variety of functional groups and producing benzyl thioethers in moderate to excellent yields. nih.gov The selection of the copper source is critical, with Cu(OTf)₂ demonstrating superior performance in screening studies. nih.gov
Rhodium and Other Noble Metal Catalysis: Rhodium catalysts are particularly effective in directing group-assisted C-H functionalization. nih.gov In this strategy, a coordinating group on the benzene substrate directs the metal catalyst to a specific C-H bond, ensuring high regioselectivity. The thioether moiety itself can act as a directing group for ortho-C-H activation. researchgate.net For instance, a ruthenium(II) complex has been used for the selective ortho-vinylation of arenes directed by a thioether group. researchgate.net Similarly, triazene (B1217601) groups can direct Rh(I) and Rh(III) catalysts to achieve sequential C-H functionalization of a benzene core. nih.gov
Earth-Abundant Metal Catalysis: In a push towards more sustainable chemistry, catalysts based on earth-abundant metals like nickel and iron are gaining prominence. pku.edu.cn Nickel catalysts have shown remarkable activity in C-H thiolation reactions. pku.edu.cn Iron-catalyzed coupling of thiols with aldehydes in water represents an environmentally friendly approach to synthesizing thioesters, which are structurally related to thioethers. researchgate.net
A crucial aspect of catalyst design is the use of ligands, which can modulate the reactivity and selectivity of the metal center. For example, N-heterocyclic carbenes (NHCs) have been employed as ligands in ruthenium-catalyzed alkenylation directed by thioethers. researchgate.net In copper-catalyzed Ullmann reactions, ligands such as trans-cyclohexane-1,2-diol can facilitate the C-S bond formation. researchgate.net
The following table outlines various catalytic systems used in thioether synthesis.
| Catalyst System | Reaction Type | Key Features | Source |
| Cu(OTf)₂ | C-O Cleavage/Thioetherification | Mild conditions; tolerates diverse functional groups on benzyl alcohols and thiols. | nih.gov |
| Ru(II)-NHC Complex | Thioether-directed C-H Vinylation | High regioselectivity for ortho-functionalization. | researchgate.net |
| Rh(I)/Rh(III) | Triazene-directed C-H Functionalization | Allows for sequential, programmed synthesis of multi-substituted benzenes. | nih.gov |
| Ni-based Catalysts | C-H Thiolation | Utilizes an earth-abundant, low-cost metal. | pku.edu.cn |
| Fe-based Catalysts | Thioester Synthesis from Aldehydes | Eco-friendly reaction, often performed in water. | researchgate.net |
Ultimately, the choice of catalyst depends on the specific substrates, the desired regioselectivity, and considerations of cost and environmental impact. The ongoing development in catalyst design continues to expand the toolkit for synthesizing octylthio-substituted benzene derivatives with high precision and efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton and carbon NMR are fundamental techniques for determining the carbon-hydrogen framework of "Benzene, (octylthio)-."
¹H NMR: The ¹H NMR spectrum of "Benzene, (octylthio)-" is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the octyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the sulfur atom (α-methylene) are also shifted downfield (around δ 2.9 ppm) due to the electronegativity of the sulfur atom. The remaining methylene (B1212753) protons of the octyl chain appear as a complex multiplet in the upfield region (δ 1.2-1.7 ppm), while the terminal methyl group protons resonate at the most upfield position (around δ 0.9 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The aromatic carbons of "Benzene, (octylthio)-" exhibit signals in the range of δ 125-138 ppm. The carbon atom directly attached to the sulfur (C-S) is typically found around δ 137.9 ppm. The signals for the octyl chain carbons appear in the upfield region (δ 14-35 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, (octylthio)-
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H (ortho) | ~7.3 | ~129.0 |
| Aromatic C-H (meta) | ~7.2 | ~128.8 |
| Aromatic C-H (para) | ~7.1 | ~125.5 |
| Aromatic C-S | - | ~137.9 |
| α-CH₂ | ~2.9 | ~34.5 |
| β-CH₂ | ~1.6 | ~31.8 |
| γ-CH₂ | ~1.4 | ~29.2 |
| δ-ζ-CH₂ | ~1.3 | ~29.1, ~28.9, ~22.6 |
| ω-CH₃ | ~0.9 | ~14.1 |
Note: The values presented are approximate and can vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "Benzene, (octylthio)-," this would show correlations between the adjacent aromatic protons and between the protons of the neighboring methylene groups in the octyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is invaluable for assigning the signals of the octyl chain, matching each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for confirming the connection of the octyl chain to the benzene ring via the sulfur atom by observing correlations between the α-methylene protons and the aromatic carbons.
Solid-State NMR for Molecular Dynamics in Condensed Phases
While solution-state NMR provides information on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. For "Benzene, (octylthio)-," ssNMR could be used to study its crystalline packing, conformational polymorphism, and the dynamics of the octyl chain in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing information about the local environment of the carbon and proton nuclei.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopies probe the energy levels of molecules, providing information about functional groups and electronic transitions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of "Benzene, (octylthio)-" would exhibit characteristic absorption bands.
Table 2: Characteristic FT-IR Absorption Bands for Benzene, (octylthio)-
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H stretch | 3000-2850 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium-Weak |
| C-H bend (alkane) | 1470-1450 | Medium |
| C-S stretch | 700-600 | Weak |
| Out-of-plane C-H bend (aromatic) | 900-675 | Strong |
The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds, while the strong absorptions between 3000 and 2850 cm⁻¹ are characteristic of the aliphatic C-H bonds in the octyl group. The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Benzene, (octylthio)-" is dominated by the absorptions of the benzene ring. Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, fine-structured band around 256 nm, all arising from π → π* transitions. The substitution of the thioether group on the benzene ring acts as an auxochrome, causing a bathochromic (red) shift in these absorption bands to longer wavelengths. This is due to the interaction of the lone pair of electrons on the sulfur atom with the π-system of the benzene ring. For instance, (methylthio)benzene shows an absorption maximum around 250 nm. Therefore, "Benzene, (octylthio)-" is expected to have a similar UV-Vis spectrum, with its principal absorption band also shifted to a longer wavelength compared to unsubstituted benzene.
Raman Spectroscopy in Conjugated Polymeric Systems
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing detailed insights into the structure, conformation, and electronic properties of conjugated polymeric systems. spectroscopyonline.com In polymers incorporating octylthio-benzene moieties, Raman spectroscopy can selectively identify and characterize the vibrations associated with both the conjugated backbone and the pendant alkylthio chains. The analysis of Raman spectra, often enhanced by resonance effects, allows for the investigation of morphology-dependent optical and electronic properties. rsc.org
When conjugated polymers containing thioether linkages are analyzed, characteristic Raman bands corresponding to the C-S stretching and C-H bending modes of the octylthio group can be observed. researchgate.net For instance, the S-H vibration band in thiol-containing polymers appears around 2579 cm⁻¹, and similar thioether linkages in octylthio-benzene would exhibit characteristic frequencies. researchgate.net In conjugated systems like those based on polythiophenes, the ratio between different Raman bands can even provide an estimate of the polymer chain length. researchgate.net
Furthermore, resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic absorption band, can be used to selectively enhance the vibrations of specific parts of the polymer structure. rsc.org This technique is particularly useful for studying the degree of intra-chain charge transfer character along the polymer backbone, which is often influenced by the electron-donating nature of the octylthio substituent. rsc.org Density Functional Theory (DFT) calculations are frequently employed to assign the experimentally observed Raman-active vibrational modes and to correlate specific polymer backbone conformations with the charge transfer characteristics. rsc.orgku.edu By analyzing the Raman spectra of such polymers under different conditions, such as varying temperature or applied stress, it is possible to understand the molecular changes responsible for phenomena like polymer orientation and crystallization. spectroscopyonline.com
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For Benzene, (octylthio)-, with a chemical formula of C₁₄H₂₂S, the expected molecular weight is approximately 222.40 g/mol .
In the electron impact (EI) mass spectrum of an alkyl aryl sulfide like Benzene, (octylthio)-, a distinct molecular ion peak ([M]⁺) would be expected. The fragmentation of such compounds is well-documented and typically involves characteristic cleavage pathways. tandfonline.comnih.gov One of the most dominant fragmentation processes for alkyl aryl sulfides is α-cleavage, which involves the breaking of the bond between the sulfur atom and the alkyl chain. nih.govconsensus.app
The fragmentation of Benzene, (octylthio)- would likely proceed through several key pathways:
Loss of the octyl radical: Cleavage of the S-C₈H₁₇ bond would result in the formation of a benzenethiolate radical cation [C₆H₅S]⁺ at m/z 109.
Loss of a thiophenyl radical: Cleavage of the C₆H₅-S bond would lead to an octyl cation [C₈H₁₇]⁺ at m/z 113. The abundance of ions resulting from the loss of the SR group tends to increase with the size of the alkyl group. tandfonline.com
Benzylic-type cleavage: Rearrangement followed by cleavage can lead to the formation of a tropylium-like ion. For alkyl-substituted benzenes, a prominent peak at m/z 91 is common, resulting from a tropylium (B1234903) ion rearrangement. whitman.edu
Fragmentation of the benzene ring: The phenyl group itself can fragment, leading to characteristic ions. For instance, the phenyl ion [C₆H₅]⁺ at m/z 77 is a very common fragment indicative of a benzene ring. docbrown.info This ion can further lose acetylene (B1199291) (C₂H₂) to form an ion at m/z 51. whitman.edudocbrown.info
The study of these fragmentation patterns, often supported by collision-induced dissociation spectra, provides unambiguous structural information. nih.gov The behavior of analogous sulfides under chemical ionization (CI) can also offer complementary fragmentation data. nih.govnih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for Benzene, (octylthio)-
X-ray Diffraction Crystallography for Solid-State Architecture
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. beilstein-journals.org By analyzing the diffraction pattern of X-rays passing through a single crystal of Benzene, (octylthio)-, it is possible to precisely map the electron density and thus determine the exact positions of each atom in the molecule. This technique yields fundamental structural parameters, including bond lengths, bond angles, and torsion angles, with very high precision. vanderbilt.edu
For Benzene, (octylthio)-, a single-crystal X-ray analysis would provide unambiguous confirmation of its covalent structure. It would allow for the precise measurement of the C-S bond length between the benzene ring and the sulfur atom, as well as the S-C bond length of the octyl chain. Furthermore, the C-C bond lengths within the benzene ring could be accurately determined, revealing any potential distortions from ideal aromaticity. The analysis would also establish the absolute configuration of the molecule within the crystal lattice, providing a complete and detailed picture of its solid-state architecture. rsc.org
Analysis of Molecular Packing and Intermolecular Interactions
The study of crystal structures through X-ray diffraction provides invaluable information about how molecules are arranged in the solid state and the nature of the intermolecular interactions that govern this packing. ias.ac.in In the case of Benzene, (octylthio)-, the crystal structure would be dictated by a combination of weak non-covalent interactions.
Furthermore, the sulfur atom introduces the possibility of specific and influential intermolecular contacts. Sulfur-arene interactions, where the sulfur atom of one molecule interacts with the π-system of the benzene ring of a neighboring molecule, are recognized as significant stabilizing forces in crystal engineering. acs.orguva.es Additionally, direct sulfur-sulfur (S---S) interactions can occur if the molecular packing brings the sulfur atoms of adjacent molecules into close proximity, typically at distances shorter than the sum of their van der Waals radii. researchgate.net The interplay of these varied interactions—van der Waals forces, π-π stacking, and sulfur-centered contacts—determines the final supramolecular assembly of Benzene, (octylthio)- in the solid state. ias.ac.in
Conformational Analysis and Deviations from Aromatic Planarity in Substituted Benzene Rings
The introduction of substituents onto a benzene ring can induce steric strain, leading to conformational changes and deviations from the ideal planar geometry of the aromatic ring. vanderbilt.edu The (octylthio)- group is sterically demanding, and its attachment to the benzene ring can cause notable structural distortions. Conformational analysis focuses on the study of the energetics of different spatial arrangements (rotamers) of the molecule. lumenlearning.com
In Benzene, (octylthio)-, the rotation around the C(aryl)-S bond would be a key conformational feature. The bulky octyl group can sterically interact with the ortho-hydrogens of the benzene ring, potentially forcing the C-S-C plane to adopt a non-coplanar orientation with respect to the ring to minimize this repulsion. researchgate.net This would be reflected in the C(ortho)-C(ipso)-S-C(alkyl) dihedral angle.
Moreover, the presence of a bulky substituent can cause the benzene ring itself to deform from planarity. vanderbilt.edu This distortion can manifest as out-of-plane bending of the substituted carbon atom or puckering of the entire ring. X-ray crystallographic analysis allows for the precise measurement of these deviations, such as the dihedral angles between different planes within the molecule and the displacement of atoms from the mean plane of the benzene ring. vanderbilt.eduresearchgate.net The extent of this distortion represents an energetic cost that balances the relief of steric strain between the substituent and the aromatic ring. vanderbilt.eduutdallas.edu
Surface-Sensitive Spectroscopic Techniques for Interfacial Studies
The behavior of molecules at interfaces is critical for a wide range of applications, and surface-sensitive techniques are indispensable for characterizing these systems. Benzene, (octylthio)-, due to its thiol-related functionality, is expected to form self-assembled monolayers (SAMs) on noble metal surfaces such as gold. nsf.govnih.gov
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of atoms on a surface. wiley.com For a SAM of Benzene, (octylthio)- on a gold substrate, XPS analysis would confirm the presence of carbon, sulfur, and the gold from the substrate. High-resolution scans of the S 2p region would be particularly informative, showing a characteristic peak for the sulfur atom chemically bonded to the gold surface (thiolate). researchgate.netnih.gov The C 1s spectrum would reveal different carbon environments, such as the aromatic carbons of the benzene ring and the aliphatic carbons of the octyl chain. researchgate.net
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are imaging techniques that provide topographical information about the surface at the nanoscale and even at the molecular level. wiley.comnih.gov AFM would be used to visualize the morphology of the SAM, assess its completeness, measure its thickness, and identify any domains or defects. nsf.gov STM, under appropriate conditions, can achieve molecular resolution, allowing for the direct visualization of the packing arrangement of the Benzene, (octylthio)- molecules within the monolayer. nsf.govresearchgate.net These techniques together provide a comprehensive picture of the structure, order, and chemical nature of the interfacial layer. ethz.ch
Table 2: List of Mentioned Compounds
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. thermofisher.com In the context of octylthio-benzene and its analogs, XPS is instrumental in confirming the formation of the self-assembled monolayer and in probing the nature of the sulfur-gold bond.
When an octanethiol monolayer is formed on a gold (Au(111)) surface, XPS analysis reveals the presence of carbon, sulfur, and gold. The high-resolution spectra of the S 2p and C 1s regions provide detailed information about the chemical environment of these elements. The S 2p spectrum is particularly insightful for understanding the attachment of the thiol to the gold surface. It typically shows a doublet, corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. The binding energy of the S 2p3/2 peak for a chemisorbed thiolate on gold is found at approximately 162 eV, which is lower than the binding energy for physisorbed or unbound thiols. core.ac.uk This negative shift in binding energy is indicative of the formation of a gold-thiolate (Au-S-R) bond.
Detailed analysis of high-resolution XPS spectra for an octanethiol self-assembled monolayer on a Au(111) surface reveals distinct chemical species. The S 2p spectrum can be deconvoluted to identify different sulfur species present on the surface. Typically, the dominant species is the chemisorbed thiolate (R-S-Au), but other species such as physisorbed molecules (free R-SH) or disulfides (S-S bonds) can also be present, particularly in less-ordered monolayers. core.ac.uk
The following table summarizes typical XPS data for an octanethiol monolayer on a Au(111) surface, which serves as a close analog for what would be expected for octylthio-benzene.
| Element | Core Level | Binding Energy (eV) | Assignment |
|---|---|---|---|
| Sulfur | S 2p3/2 | ~162.0 | Chemisorbed Thiolate (Au-S-C) |
| Sulfur | S 2p1/2 | ~163.2 | Chemisorbed Thiolate (Au-S-C) |
| Carbon | C 1s | ~284.8 | Aliphatic Carbon (C-C, C-H) |
| Gold | Au 4f7/2 | ~84.0 | Metallic Gold (Substrate) |
| Gold | Au 4f5/2 | ~87.7 | Metallic Gold (Substrate) |
The quantitative analysis of the XPS peak intensities allows for the determination of the elemental composition of the surface layer. The ratio of the S 2p to Au 4f peak areas can be used to estimate the surface coverage of the thiolate molecules. core.ac.uk
Application in Surface Adsorption Studies
The adsorption of octylthio-benzene and its analogs onto surfaces is a critical step in the formation of self-assembled monolayers. The strength of this adsorption and the structure of the resulting monolayer are influenced by several factors, including the nature of the solvent, the temperature, and the immersion time. researchgate.net
XPS can be employed to monitor the adsorption process and to characterize the resulting monolayer. For instance, studies on the formation of 1,8-octanedithiol (B75322) (ODT) monolayers on Au(111) have used XPS to demonstrate that a well-formed layer with standing-up molecules can be achieved in a relatively short time. nih.gov The XPS data helps to confirm the presence of the thiol on the surface and can provide insights into the orientation of the molecules.
The thermal stability of these monolayers is another important aspect that can be investigated using XPS. By monitoring the changes in the S 2p and C 1s spectra as a function of temperature, the desorption behavior and the decomposition pathways of the adsorbed molecules can be determined. For example, studies on n-hexanethiol on Au(111) have shown that the thiolate species are stable up to a certain temperature, after which desorption or decomposition occurs. core.ac.uk
The following table provides a conceptual overview of how XPS can be used to study the surface adsorption of octylthio-benzene or its analogs.
| Adsorption Parameter | XPS Measurement | Information Gained |
|---|---|---|
| Surface Coverage | Ratio of S 2p to Au 4f peak intensities | Density of adsorbed molecules on the surface. |
| Chemical State of Adsorbate | High-resolution S 2p and C 1s spectra | Nature of the bond between the molecule and the substrate (e.g., chemisorption vs. physisorption). |
| Monolayer Thickness | Angle-Resolved XPS (ARXPS) | Determination of the thickness of the organic layer. thermofisher.com |
| Thermal Stability | XPS spectra as a function of temperature | Desorption temperature and decomposition pathways of the monolayer. core.ac.uk |
| Solvent Effects | Comparison of XPS spectra for monolayers formed from different solvents | Influence of the solvent on the quality and structure of the monolayer. researchgate.net |
Theoretical and Computational Investigations of Octylthio Benzene Systems
Molecular Dynamics and Simulation Approaches
While quantum mechanics describes the electronic details, molecular dynamics and related simulation techniques model the physical movements and interactions of atoms and molecules over time.
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to model complex phenomena like the adsorption of molecules onto surfaces and their behavior at interfaces. mdpi.com
MC simulations could be employed to study the adsorption of octylthio-benzene onto various materials, such as activated carbon, zeolites, or metallic surfaces. By simulating a vast number of possible configurations and energies, these methods can predict adsorption isotherms, determine the most stable adsorption geometries, and calculate thermodynamic properties like the heat of adsorption. For instance, simulations could model how the octylthio-benzene molecule orients itself on a surface, whether the interaction is dominated by the π-system of the benzene (B151609) ring, the sulfur atom, or the van der Waals forces of the octyl chain. Specialized techniques like gauge cell Monte Carlo (gcMC) are particularly useful for efficiently modeling the adsorption of species from mixtures, even at very low, environmentally relevant concentrations. chemrxiv.org
Classical and Ab Initio Molecular Dynamics for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the exploration of the conformational landscape and dynamic behavior of molecules like "Benzene, (octylthio)-". MD simulations can be broadly categorized into classical MD, which uses empirical force fields to describe interatomic interactions, and ab initio MD, which calculates these forces "on-the-fly" from electronic structure theory. mdpi.com
Conformational Analysis:
The flexibility of the octyl chain in "Benzene, (octylthio)-" gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of the energies associated with these different arrangements. libretexts.org Key concepts in conformational analysis include:
Torsional Strain: This arises from the repulsion between bonding electrons in adjacent bonds. Conformations can be staggered, where atoms or groups are at a 60° dihedral angle to each other, or eclipsed, where the dihedral angle is 0°. Staggered conformations are generally more stable (lower in energy) than eclipsed conformations. chemistrysteps.comyoutube.com
Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the case of "Benzene, (octylthio)-", interactions between the bulky phenyl group and different parts of the octyl chain, as well as interactions within the octyl chain itself (gauche interactions), play a significant role in determining the preferred conformations. youtube.com
Dynamic Behavior in Solution:
MD simulations are particularly useful for understanding how molecules like "Benzene, (octylthio)-" behave in a solvent. For example, a molecular dynamics study of sodium dodecylbenzene (B1670861) sulfonate (SDBS) micelles, which feature a phenyl group and a dodecyl chain, revealed that the hydrophobic core formed by the alkyl chains is more tightly packed compared to that of sodium dodecyl sulfate (B86663) (SDS) micelles. rsc.org This suggests that the phenyl group influences the packing and dynamics of the attached alkyl chain. The study also highlighted that the SDBS micelle is more spherical in shape. rsc.org
The table below summarizes findings from an MD simulation comparing SDS and SDBS micelles.
| Property | SDS Micelle | SDBS Micelle | Reference |
| Mean Micellar Radius | 19.4 Å | 20.0 Å | rsc.org |
| Eccentricity Ratio | 0.154 | 0.117 | rsc.org |
| Hydrophobic Core | Loosely Packed | Tightly Packed | rsc.org |
These findings illustrate how MD simulations can quantify the structural and dynamic properties of molecules containing both phenyl and alkyl moieties in an aqueous environment.
Computational Crystallography and Lattice Energy Prediction
Computational crystallography is a field that uses computer modeling to predict and analyze the crystalline structures of materials. A key aspect of this is the prediction of lattice energy, which is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules. wikipedia.orglibretexts.org It is a measure of the cohesive forces that hold the crystal together and is related to physical properties like melting point, solubility, and hardness. wikipedia.org
Lattice energy cannot be measured directly but can be calculated using theoretical models or deduced from experimental data using thermodynamic cycles like the Born-Haber cycle, particularly for ionic compounds. libretexts.org For molecular crystals such as those that might be formed by "Benzene, (octylthio)-", lattice energy calculations are more complex. They involve summing up the interaction energies between a central molecule and all its neighbors in the crystal lattice.
The magnitude of the lattice energy is influenced by several factors, including:
Intermolecular Forces: For a non-polar molecule like "Benzene, (octylthio)-", the dominant forces would be van der Waals interactions (London dispersion forces). The presence of the sulfur atom and the pi-system of the benzene ring could also lead to dipole-dipole and pi-stacking interactions.
While specific computational crystallography studies for "Benzene, (octylthio)-" were not identified in the searched literature, studies on related compounds demonstrate the principles. For example, research on alkyl-substituted thienothiophenes has shown that the arrangement of alkyl side chains can significantly influence the crystalline structure and, consequently, the material's electronic properties. nih.gov X-ray diffraction studies combined with computational modeling revealed that polymers with an even number of fused thiophene (B33073) rings adopted a tighter crystalline structure due to a tilted side chain arrangement. nih.gov
The table below outlines the general factors influencing lattice energy.
| Factor | Influence on Lattice Energy | Reference |
| Ionic/Molecular Charge | Higher charges lead to stronger attractions and higher lattice energy. | wikipedia.orgkhanacademy.org |
| Interionic/Intermolecular Distance | Shorter distances result in stronger forces and higher lattice energy. | wikipedia.orgkhanacademy.org |
| Molecular Size | Smaller ions/molecules generally lead to shorter distances and higher lattice energy. | libretexts.org |
| Crystal Structure (Packing Efficiency) | Denser, more efficient packing maximizes attractive interactions, increasing lattice energy. | nih.gov |
Predicting the crystal structure and lattice energy of a flexible molecule like "Benzene, (octylthio)-" is a significant computational challenge due to the large number of possible conformations of the octyl chain that could exist in the solid state.
Structure-Property Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govrsc.org Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models use statistical methods to develop mathematical equations that describe these relationships.
For a molecule like "Benzene, (octylthio)-", QSPR studies could be employed to predict various properties, such as:
Boiling point
Vapor pressure
Solubility
Partition coefficient (log P), which is a measure of lipophilicity.
These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical techniques like multiple linear regression to find a correlation with an experimentally measured property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
While no specific SAR or QSPR studies for "Benzene, (octylthio)-" were found, studies on similar molecules illustrate the approach. A QSPR study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives successfully related the partition coefficient to descriptors representing hydrogen acceptor groups and the field effects of substituents. asianpubs.org Another study on p-alkoxy-azothiophenes systematically investigated how increasing the length of an alkoxy chain affected the melting point, finding an unusual trend that did not follow the expected odd-even effect. rsc.org
The table below presents the results of a QSPR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, showing the statistical quality of the derived model for predicting the partition coefficient.
| Statistical Parameter | Value | Reference |
| Number of Compounds (n) | 21 | asianpubs.org |
| Correlation Coefficient (r) | 0.801 | asianpubs.org |
| Coefficient of Determination (r²) | 0.641 | asianpubs.org |
| Cross-validation Coefficient (q²) | 0.511 | asianpubs.org |
| F-statistic | 16.08 | asianpubs.org |
These examples demonstrate that computational SAR/QSPR methods are powerful tools for understanding how variations in the alkyl chain length or substitutions on the phenyl ring of an alkylthiobenzene could influence its physicochemical properties.
Advanced Applications of Octylthio Benzene Derivatives in Materials Science and Catalysis
Polymer Science and Functional Materials Development
The incorporation of octylthio-benzene moieties into polymer structures opens avenues for creating materials with highly specific and desirable properties. Research is exploring their use in everything from new polymer architectures to enhancing the durability and electronic capabilities of materials.
Incorporation into Polymer Architectures via Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for creating well-defined polymers from strained cyclic monomers. rsc.org While direct ROMP of an octylthio-benzene-containing monomer has not been extensively documented, the polymerization of structurally related monomers demonstrates the feasibility of incorporating phenyl sulfide (B99878) and thioether groups into polymer backbones.
Researchers have successfully used ROMP to polymerize strained paracyclophane-1,9-dienes, yielding alternating phenylenevinylene copolymers. nih.gov The living nature of these polymerizations, often initiated by ruthenium carbene complexes like Grubbs catalysts, allows for the synthesis of block copolymers with controlled molecular weights. nih.govacs.org The synthesis of monomers for these reactions can involve intermediates containing thioether linkages, such as bis-phenyl sulfide compounds, which are subsequently converted to the desired strained diene monomers. rsc.orgnih.govacs.orgrsc.org
The reactivity in ROMP is highly dependent on the monomer's structure; for instance, steric hindrance around the reactive double bond can significantly affect the rate and success of the polymerization. rsc.orgrsc.org The principles established in these systems suggest a clear pathway for designing and polymerizing a strained cyclic monomer functionalized with an octylthio-benzene group, which could be used to create novel, well-defined polymers with thioether functionalities directly in the main chain.
Design of Functional Polymers with Tailored Properties
The thioether group is a key functional moiety for designing advanced polymers. Its incorporation allows for the tuning of critical material properties. For example, thioether-containing polymers are explored for their oxidation sensitivity; the thioether can be oxidized to the more polar sulfoxide (B87167) and sulfone, inducing a hydrophobic-to-hydrophilic phase transition. nih.gov This characteristic is a cornerstone of developing "smart" materials that respond to oxidative environments. nih.gov
In the field of polymer electrolytes, poly(ether-thioethers) have been synthesized to investigate the role of organo-sulfur groups in lithium-ion conduction. colab.ws These polymers exhibit low glass transition temperatures (Tg), a crucial property for electrolyte performance, and their properties can be further modified through oxidation of the sulfur atom. colab.ws The synthesis of polypeptides bearing side-chain thioethers is another area of active research, where these functionalities can be used to create complex, functional biomaterials. illinois.edu
The introduction of an octylthio-benzene group into a polymer would be expected to impart a combination of properties: the long octyl chain would increase hydrophobicity and affect solubility and thermal characteristics, while the phenyl sulfide unit would provide specific electronic properties and a site for controlled oxidation. This allows for the rational design of functional polymers for applications ranging from responsive drug delivery systems to specialized polymer electrolytes. nih.gov
Role as Antioxidants in Polymer Systems
Virtually all polymeric materials are susceptible to oxidation, which can degrade their mechanical and physical properties. Thioethers, such as octylthio-benzene, function as highly effective secondary antioxidants. amfine.comuvabsorber.com Unlike primary antioxidants that scavenge free radicals, secondary antioxidants work by decomposing hydroperoxides—key intermediates in the oxidation process—into non-radical, stable products. uvabsorber.comadeka-pa.eu
This mechanism is particularly valuable for providing long-term thermal stability to plastics during their service life at elevated temperatures. amfine.comuvabsorber.com Thioether antioxidants are often used in synergistic combinations with primary antioxidants, such as hindered phenols. amfine.comadeka-pa.eu This combination creates a comprehensive stabilization system where the primary antioxidant handles initial radical formation and the thioether neutralizes the peroxide intermediates, preventing further degradation. uvabsorber.com Research has specifically demonstrated the synthesis of 2-(octylthio)benzene-1,4-diol for its potential as an antioxidant in lubricating oils, confirming the efficacy of this chemical moiety in preventing oxidation.
The key advantages of using thioether-based antioxidants include:
High efficiency in decomposing hydroperoxides. uvabsorber.com
Synergistic effects when combined with primary antioxidants. amfine.comadeka-pa.eu
Improved long-term heat aging performance in polymers like polyolefins and styrenics. amfine.comuvabsorber.com
Explorations in Electronic Materials Applications
While specific applications for Benzene (B151609), (octylthio)- in electronics are still emerging, the closely related polymer, Poly(phenylene sulfide) (PPS), is a high-performance engineering plastic widely used in the electronics industry. youtube.com The inherent properties of the phenyl sulfide linkage—excellent thermal stability, high chemical resistance, and strong electrical insulating characteristics—make it ideal for demanding electronic components. youtube.comgoogle.com
Applications for PPS are extensive and include:
Connectors, switches, and insulators that require high-temperature performance and dimensional stability. youtube.com
Printed circuit boards (PCBs) and other components that undergo thermal cycling. youtube.com
Automotive electrical components and under-the-hood applications. youtube.com
Research is actively pushing the boundaries of PPS-based materials. For instance, methods are being developed for the facile synthesis of telechelic (end-functionalized) PPS derivatives. rsc.org This allows for the creation of thermosetting versions or the construction of block copolymers, opening up new possibilities for advanced materials with tailored electronic and mechanical properties. rsc.org Furthermore, the use of hexakis(octylthio)benzene has been noted in compositions for heat transfer fluids, where it functions as a liquid crystal, pointing to the diverse physicochemical properties of such multi-substituted benzene thioethers. google.com
Surface Chemistry and Interfacial Phenomena
The dual hydrophobic-hydrophilic nature imparted by the octyl and thio-benzene groups, respectively, makes these compounds excellent candidates for modifying surface properties, particularly in mineral processing.
Development as Novel Flotation Collectors for Mineral Separation
Froth flotation is a critical process for separating valuable minerals from ore. The efficiency of this process relies heavily on collectors, which are chemical agents that selectively bind to the surface of target minerals, making them hydrophobic so they can attach to air bubbles and float.
Recent studies have identified bis(octylthio)benzene as a novel and highly effective collector for the separation of sulfide minerals. researchgate.netresearcher.life In the beneficiation of complex copper-cobalt (Cu-Co) ores, the application of bis(octylthio)benzene has shown significantly better performance than conventional methods. researchgate.net The presence of the sulfur-containing thioether groups provides a strong affinity for sulfide mineral surfaces, while the benzene ring and octyl chains enhance the hydrophobicity required for flotation. researchgate.netakita-u.ac.jp
Research findings highlight the effectiveness of this collector in enhancing both the purity (grade) and the amount of recovered metal.
| Mineral | Feed Grade | Concentrate Grade | Recovery Rate |
| Copper (Cu) | 1.27% | 24.43% | 94.47% |
| Cobalt (Co) | 0.56% | 9.78% | 86.35% |
| This table presents the results from flotation experiments on a Cu-Co ore using a process guided by mineralogy, demonstrating the high efficiency of the collection method. researchgate.net |
These results underscore the potential of octylthio-benzene derivatives to serve as specialized, high-performance collectors, addressing the challenges of separating complex and refractory ores. researchgate.net
Corrosion Inhibition Mechanisms and Performance Enhancement
The functionalization of benzene with an octylthio group introduces a molecular architecture with significant potential for corrosion inhibition. The mechanism of protection is predicated on the adsorption of the molecule onto the metallic surface, a process governed by the interplay of the hydrophobic octyl chain and the electronically active thioether and aromatic moieties. researchcommons.orgnih.gov
Organic corrosion inhibitors operate through the formation of a protective barrier on the metal surface, which can occur via physisorption, chemisorption, or a combination of both. researchcommons.orgresearchgate.net In the case of Benzene, (octylthio)-, the long alkyl chain is expected to form a hydrophobic layer, physically blocking corrosive agents from reaching the metal surface. researchgate.netresearchgate.net The thioether group and the π-electrons of the benzene ring can act as active centers for adsorption. nih.govmdpi.com The sulfur atom, with its lone pair of electrons, can coordinate with the vacant d-orbitals of metal atoms, leading to chemisorption. mdpi.com Similarly, the benzene ring can interact with the metal surface through π-electron donation. nih.gov
The performance of corrosion inhibitors can be quantified by electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods allow for the determination of corrosion current density (jcorr), polarization resistance (Rp), and inhibition efficiency (η%). For instance, studies on organoselenium thiourea (B124793) derivatives have shown a significant decrease in jcorr and an increase in Rp with increasing inhibitor concentration, indicating effective corrosion mitigation. nih.gov
Table 1: Corrosion Inhibition Performance of Structurally Related Compounds
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| DS036 (Organoselenium Thiourea) | 1.0 x 10⁻³ | 96.6 | nih.gov |
| DS038 (Organoselenium Thiourea) | 1.0 x 10⁻³ | 98.5 | nih.gov |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 500 ppm | 92.5 | mdpi.com |
| Imidazoline Derivative (TB) | 2.0 x 10⁻³ | 97.18 | nih.gov |
| Heavy Alkyl Benzene Derivative (H3Q) | 600 ppm | >90 | researchgate.net |
This table presents data for compounds structurally related to Benzene, (octylthio)- to illustrate the potential performance. Data for Benzene, (octylthio)- itself is not available in the provided sources.
Interfacial Hydrophobicity Regulation with Thioether Functionalities
The thioether functionality, in concert with the octyl and phenyl groups of Benzene, (octylthio)-, provides a powerful tool for tuning the hydrophobicity of interfaces. The hydrophobicity of a surface is a critical parameter in a wide range of applications, including anti-fouling coatings, lubrication, and microfluidics. mdpi.com The arrangement of molecules at an interface dictates its wetting properties, which are commonly quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.
Self-assembled monolayers (SAMs) are a model system for studying interfacial properties. nih.gov Alkanethiols readily form well-ordered SAMs on gold surfaces, and the terminal group of the alkanethiol determines the surface properties. For Benzene, (octylthio)-, if adsorbed on a surface, the long octyl chain would orient away from the surface, creating a non-polar, low-energy interface that repels water. The presence of the benzene ring can also influence the packing and orientation of the molecules in the monolayer, further modulating the interfacial properties.
The introduction of a thioether linkage within a molecule that also possesses a hydrophobic alkyl chain and an aromatic ring allows for a nuanced control over surface energy. Studies on hydroxyl-substituted alkylbenzene sulfonates have shown that the position of functional groups on the benzene ring significantly affects the interfacial configuration of the surfactant molecules. mdpi.com Similarly, the geometry of Benzene, (octylthio)- and its derivatives would influence their packing density and orientation at an interface, thereby regulating the degree of hydrophobicity.
The hydrophobicity of benzene-based surfactants has been shown to directly impact phenomena such as bubble coalescence, with more hydrophobic molecules leading to more stable interfaces. nih.govresearchgate.net This suggests that derivatives of Benzene, (octylthio)- could be employed to control the stability of emulsions and foams.
Table 2: Water Contact Angles on Surfaces with Related Functional Groups
| Surface | Water Contact Angle (°) | Reference |
| -CH₃ Terminated SAM | 97 ± 2 | nih.gov |
| -COOH Terminated SAM | 35 ± 4 | nih.gov |
| -OH Terminated SAM | 49 ± 3 | nih.gov |
| Untreated Platinum | ~40 | dataphysics-instruments.com |
| Platinum with SAMs from solution | 126 | dataphysics-instruments.com |
| Phenyl-terminated SAM (n=12) | Supports presence of interfacial phenyl moieties |
This table provides contact angle data for surfaces with functionalities analogous to those in Benzene, (octylthio)- to illustrate the principles of hydrophobicity regulation. Specific data for a Benzene, (octylthio)- modified surface is not available in the provided sources.
Catalytic Applications and Reaction Engineering
The unique electronic and steric properties conferred by the octylthio-benzene structure make its derivatives promising candidates for applications in catalysis, particularly in processes involving aromatic compounds and catalyst design optimization.
Roles in Catalytic Oxidation Processes involving Aromatic Compounds
The catalytic oxidation of aromatic compounds is a cornerstone of the chemical industry, used in the production of valuable intermediates like phenols and carboxylic acids. libretexts.orglibretexts.org However, the inherent stability of the benzene ring presents a significant challenge, often requiring harsh reaction conditions. libretexts.org Thioether-containing ligands have emerged as important components in transition-metal catalyzed reactions. researchgate.netbohrium.com
While Benzene, (octylthio)- itself is not a catalyst, its derivatives can serve as ligands for catalytically active metal centers. The sulfur atom of the thioether can coordinate to a metal, influencing its electronic properties and, consequently, its catalytic activity and selectivity. researchgate.net In the context of oxidation reactions, this coordination can modulate the redox potential of the metal center, facilitating the activation of oxidants like hydrogen peroxide or molecular oxygen.
The oxidation of the thioether group itself to a sulfoxide or sulfone is a well-known transformation. researchgate.net This reactivity could be harnessed in catalytic cycles where the sulfur center acts as a redox-active site, participating in oxygen transfer to the aromatic substrate. Furthermore, the presence of the benzene ring in the ligand structure can lead to favorable interactions with aromatic substrates through π-stacking, potentially influencing the regioselectivity of the oxidation process. The long octyl chain can also impact the catalyst's solubility and stability in different reaction media.
Benzene Derivatization in Heterogeneous Catalytic Systems
Heterogeneous catalysis is pivotal in large-scale chemical manufacturing due to the ease of catalyst separation and recycling. researchgate.net The derivatization of benzene is a key industrial process, with examples including alkylation to produce linear alkylbenzenes for detergents. Immobilized ionic liquids and zeolites are common heterogeneous catalysts for such reactions. nih.gov
Molecules like Benzene, (octylthio)- can play several roles in heterogeneous catalytic systems. They can be used as building blocks for the synthesis of novel catalyst supports or as modifying agents for existing supports. For example, the thioether group could be used to anchor metal nanoparticles to a support, with the octyl chain and benzene ring influencing the local environment around the active sites.
Molecular dynamics simulations have shown that in benzene alkylation reactions, the presence of grafted cations with alkyl chains can promote the enrichment of benzene at the catalyst interface, enhancing reaction rates. Similarly, the octylthio-benzene moiety, when incorporated into a heterogeneous catalyst, could create a specific interfacial environment that favors the adsorption and activation of aromatic reactants. The hydrophobicity imparted by the octyl chain could also play a role in reactions carried out in aqueous or biphasic systems. nih.gov
Optimization of Catalyst Design and Performance
The performance of a catalyst is critically dependent on the design of the ligands coordinating the metal center. researchgate.netolemiss.edunih.gov Thioether-containing ligands have been shown to be highly effective in a variety of catalytic transformations, including cross-coupling reactions and hydrogenations. researchgate.netbohrium.com The optimization of catalyst design involves tuning the steric and electronic properties of the ligand to achieve high activity, selectivity, and stability. olemiss.edu
For a ligand based on the Benzene, (octylthio)- scaffold, several structural features can be systematically varied to optimize catalyst performance:
The Alkyl Chain: The length and branching of the octyl group can be modified to control the catalyst's solubility in different solvents and to create a specific steric environment around the metal center. This can influence substrate access and selectivity. pku.edu.cn
The Thioether Linkage: The electronic properties of the sulfur atom can be tuned by introducing electron-donating or electron-withdrawing substituents on the benzene ring. This will affect the strength of the sulfur-metal bond and the electronic nature of the catalytic center. researchgate.netresearchgate.net
The Benzene Ring: The substitution pattern on the aromatic ring can be altered to introduce additional coordinating groups, creating multidentate ligands with enhanced stability and control over the metal's coordination sphere. The aromatic ring itself can also engage in non-covalent interactions with substrates. researchgate.net
By systematically modifying these components, it is possible to develop tailor-made catalysts for specific applications, achieving high turnover numbers (TON) and turnover frequencies (TOF), as has been demonstrated for palladium catalysts with aryldiphosphine ligands in carbonylation reactions. nih.gov The relationship between ligand structure and catalytic activity is a key area of research aimed at developing next-generation catalysts. olemiss.edu
Mechanistic Studies of Chemical Transformations Involving Octylthio Benzene Compounds
Reaction Mechanisms in Organic Synthesis
The (octylthio)benzene moiety can participate in a variety of synthetic transformations, two of which are particularly significant: thiol-ene addition reactions and electrophilic aromatic substitution. Understanding the step-by-step processes of these reactions is crucial for controlling the outcome and harnessing their full synthetic potential.
Mechanistic Insights into Thiol-Ene Addition Reactions
The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, proceeding via an anti-Markovnikov addition of a thiol to an alkene. nih.gov This reaction can be initiated through either a free-radical or a Michael addition mechanism. nih.gov
In the context of a reaction where (octylthio)benzene is formed, a thiol such as thiophenol would react with an alkene like 1-octene. Conversely, if a molecule containing an octylthio group and a vinyl group were to undergo an intramolecular reaction, the following mechanistic principles would apply.
Radical Addition Mechanism:
The free-radical mechanism is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from a thiol (R-SH) to generate a thiyl radical (RS•). This highly reactive species then adds to an alkene at the less substituted carbon, leading to a carbon-centered radical intermediate. A subsequent chain-transfer step involves the abstraction of a hydrogen atom from another thiol molecule by the carbon radical, yielding the thioether product and regenerating the thiyl radical, which can then propagate the chain reaction. nih.gov
The key steps in the radical-mediated thiol-ene reaction are:
Initiation: Formation of a thiyl radical.
Propagation:
Addition of the thiyl radical to the alkene to form a carbon-centered radical.
Chain transfer from a thiol to the carbon-centered radical to form the thioether and a new thiyl radical.
This process is highly efficient and stereoselective, making it a valuable tool in polymer synthesis and surface patterning. nih.gov
Michael Addition Mechanism:
Alternatively, the thiol-ene reaction can proceed through a nucleophilic Michael addition, particularly when the alkene is electron-deficient (a Michael acceptor). youtube.com This pathway is typically catalyzed by a base or a nucleophile. A base will deprotonate the thiol to form a thiolate anion, which then acts as the nucleophile. youtube.com In nucleophilic catalysis, the nucleophile first attacks the alkene, generating an enolate which then deprotonates the thiol to form the reactive thiolate. youtube.com
The choice between the radical and Michael addition mechanisms depends on the nature of the reactants and the reaction conditions.
Detailed Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. mdpi.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. nih.govbeilstein-journals.org
The (octylthio)- group on the benzene ring plays a crucial role in directing the position of the incoming electrophile and influencing the reaction rate. The sulfur atom, with its lone pairs of electrons, can donate electron density to the ring through resonance, while also exerting an electron-withdrawing inductive effect due to its electronegativity. youtube.com
Directing Effects of the (Octylthio)- Group:
The (octylthio)- group is an ortho-, para-directing activator . This is because the lone pairs on the sulfur atom can be delocalized into the benzene ring, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.comyoutube.com This resonance stabilization is most effective when the positive charge is located on the carbon atom directly attached to the sulfur, allowing for the formation of a resonance structure where the sulfur atom bears the positive charge and all atoms have a complete octet. youtube.com This additional resonance contributor significantly lowers the activation energy for ortho and para substitution compared to meta substitution. youtube.com
The general mechanism for the electrophilic substitution of (octylthio)benzene is as follows:
Generation of the Electrophile: A strong electrophile is generated from the reagents, often with the help of a Lewis acid catalyst. beilstein-journals.org
Formation of the Arenium Ion: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. For (octylthio)benzene, attack at the ortho and para positions is favored due to the stabilizing effect of the sulfur atom.
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. beilstein-journals.org
| Substituent Type | Directing Effect | Influence on Reactivity | Example Groups |
|---|---|---|---|
| Activating, Ortho-, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Increases the rate of reaction compared to benzene. | -OH, -OR, -NH₂, -R, -SR |
| Deactivating, Meta-Directing | Directs incoming electrophiles to the meta position. | Decreases the rate of reaction compared to benzene. | -NO₂, -CN, -C(O)R, -SO₃H |
| Deactivating, Ortho-, Para-Directing | Directs incoming electrophiles to the ortho and para positions. | Decreases the rate of reaction compared to benzene. | -F, -Cl, -Br, -I |
Degradation Mechanisms of Thioether Substituents
The thioether linkage in (octylthio)benzene is susceptible to degradation, particularly through oxidation. Understanding these degradation pathways is critical, especially in applications where the compound might be incorporated into materials like polymers that are exposed to oxidative environments.
Investigation of Oxidative Degradation Pathways in Polymer Matrices
Thioethers within polymer matrices can undergo oxidation when exposed to reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov The mechanism of this oxidation involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov This process converts the hydrophobic thioether into more polar sulfoxide (B87167) and subsequently to sulfone groups. nih.govresearchgate.net
The sensitivity of a thioether to oxidation is dependent on the nucleophilicity of the sulfur atom, which is influenced by the electronic effects of its substituent groups. nih.gov Electron-donating groups increase the electron density on the sulfur, enhancing its nucleophilicity and making it more susceptible to oxidation. The octyl group in (octylthio)benzene is an electron-donating group, which would be expected to increase the oxidation sensitivity of the thioether linkage.
A "click-declick" strategy has been demonstrated where the oxidation of heteroaromatic thioethers within a polymer backbone to sulfoxides or sulfones can lead to the cleavage of the polymer chain upon reaction with a thiol. researchgate.netnih.gov This highlights a potential degradation pathway for polymers containing (octylthio)benzene units.
| Oxidation State | Functional Group | Relative Polarity |
|---|---|---|
| Thioether | R-S-R' | Low |
| Sulfoxide | R-S(O)-R' | Intermediate |
| Sulfone | R-S(O)₂-R' | High |
Catalytic Reaction Mechanisms at Molecular and Surface Levels
Heterogeneous catalysis plays a vital role in many industrial chemical processes. Understanding the interactions between molecules like (octylthio)benzene and the active sites on a catalyst surface is key to designing efficient and selective catalytic systems.
Active Site Interactions and Reaction Pathways in Heterogeneous Catalysis
In heterogeneous catalysis, the reaction occurs at the interface between the catalyst and the reactants, which are in different phases. youtube.com The active sites on the catalyst surface are where the reactant molecules adsorb and undergo chemical transformation. youtube.com
For a molecule like (octylthio)benzene, the aromatic ring and the sulfur atom can both interact with the catalyst's active sites. The nature of these interactions depends on the composition and structure of the catalyst. For instance, in a study on thioether metathesis using a supported Au-Pd alloy nanoparticle catalyst, it was found that the diaryl thioethers adsorb on the Pd species. nih.gov The presence of gold was found to moderate the adsorption energy and promote the reaction. nih.gov
Metal-free heterogeneous catalysts, such as the Amberlyst® A21 resin, have also been shown to be effective for thia-Michael additions, demonstrating that acidic or basic sites on a solid support can catalyze reactions involving thiols. mdpi.com
A proposed catalytic cycle for a reaction involving an aromatic thioether on a metal catalyst surface could involve the following general steps:
Adsorption: The (octylthio)benzene molecule adsorbs onto the active sites of the catalyst. This interaction could involve the π-system of the benzene ring or the lone pairs of the sulfur atom.
Activation: The adsorbed molecule is activated, for example, by the oxidative addition of a C-S bond to a metal center. acsgcipr.org
Reaction: The activated species reacts with another molecule or undergoes rearrangement.
Desorption: The product molecule desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
The efficiency and selectivity of the catalytic process are highly dependent on the specific interactions between the substrate, intermediates, and the catalyst's active sites. beilstein-journals.orgnih.gov
Role of Intermediates and Transition States in Catalytic Cycles
According to this model, the TOF is determined by two key states: the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). The energetic span (δE) is derived from the energy difference between the TDI and TDTS and serves as the apparent activation energy for the whole cycle. nih.gov It is crucial to note that the TDI and TDTS are not necessarily the lowest and highest energy states in the cycle, nor do they have to be part of the same reaction step. nih.gov
For transformations involving the aromatic ring of a compound like Benzene, (octylthio)-, such as electrophilic substitution, the mechanism typically proceeds through distinct intermediates. A common pathway involves a two-step process where an electrophile first attacks the benzene ring. msu.edumsu.edu This initial, often rate-determining, step leads to the formation of a positively charged benzenonium ion, also known as an arenium ion or Wheland intermediate. msu.eduugent.be This intermediate is a critical species whose stability influences the reaction's progress. In a subsequent fast step, a proton is removed from the Wheland intermediate to restore the aromaticity of the ring, yielding the final substituted product. msu.edumsu.edu
Table 1: Conceptual Illustration of the Energetic Span Model in a Catalytic Cycle
| State in Catalytic Cycle | Description | Hypothetical Relative Free Energy (kcal/mol) | Role |
|---|---|---|---|
| Reactant + Catalyst | Initial state before reaction. | 0 | Starting Point |
| Intermediate 1 | First intermediate species formed. | +5 | TOF-Determining Intermediate (TDI) |
| Transition State 1 | Energy maximum to form Intermediate 2. | +22 | - |
| Intermediate 2 (e.g., Wheland Intermediate) | A key, relatively stable intermediate. | +12 | - |
| Transition State 2 | Energy maximum leading to product formation. | +25 | TOF-Determining Transition State (TDTS) |
| Product + Catalyst | Final state with regenerated catalyst. | -10 | Ending Point |
This table provides a hypothetical energy profile for a catalytic reaction. The Turnover Frequency (TOF) is not determined by the highest barrier (TS1 at +22 kcal/mol), but by the energetic span between the TDI (Intermediate 1 at +5 kcal/mol) and the TDTS (Transition State 2 at +25 kcal/mol). The energetic span (δE) in this case is 20 kcal/mol.
Biochemical Transformation Mechanisms of Aromatic Thioethers
Aromatic thioethers such as Benzene, (octylthio)- undergo extensive metabolic transformations in biological systems. These processes are primarily aimed at increasing the compound's water solubility to facilitate its excretion. The main metabolic routes involve enzymatic oxidation and conjugation reactions.
Enzymatic Oxidation and Conjugation Pathways of Benzene Derivatives
The biochemical fate of aromatic compounds is often modeled on the well-studied pathways of benzene. Metabolism is a prerequisite for the biological activity and clearance of these molecules. nih.gov
Enzymatic Oxidation: The initial and most critical step in the metabolism of benzene and its derivatives is oxidation, primarily catalyzed by cytochrome P450 enzymes (especially CYP2E1 in the liver). nih.gov This reaction introduces an oxygen atom to the aromatic ring, forming a highly reactive epoxide intermediate, such as benzene oxide. nih.govnih.gov This epoxide is a central hub from which several metabolic pathways diverge:
Spontaneous Rearrangement: The benzene oxide intermediate can spontaneously and non-enzymatically rearrange to form phenol (B47542). nih.govnih.gov
Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the epoxide, yielding a trans-dihydrodiol. nih.gov
Further Oxidation: The phenolic metabolites can undergo subsequent hydroxylation reactions, catalyzed by enzymes like aromatic peroxygenases or monooxygenases, to form diphenolic compounds such as hydroquinone (B1673460) and catechol. nih.govnih.govresearchgate.net These can be further oxidized to highly reactive benzoquinones. nih.gov
In addition to ring oxidation, the sulfur atom of the thioether moiety is also a target for oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. masterorganicchemistry.com
Conjugation Pathways: To detoxify and eliminate these reactive metabolites, cells employ conjugation reactions. The most significant of these is the conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov Electrophilic species like epoxides and benzoquinones are primary substrates for GSTs. nih.gov The resulting glutathione conjugates can be further processed through a series of enzymatic steps to form mercapturic acids (N-acetylcysteine conjugates), which are water-soluble and readily excreted in urine. nih.govnih.gov
Table 2: Key Enzymes and Products in the Biotransformation of Aromatic Compounds
| Metabolic Pathway | Key Enzyme(s) | Substrate | Primary Product(s) |
|---|---|---|---|
| Ring Oxidation | Cytochrome P450 (e.g., CYP2E1) | Benzene Ring | Benzene Oxide (Epoxide) |
| Sulfur Oxidation | Cytochrome P450, Flavin-containing monooxygenases | Thioether (R-S-R') | Sulfoxide (R-SO-R'), Sulfone (R-SO₂-R') |
| Epoxide Hydration | Epoxide Hydrolase | Epoxide | trans-Dihydrodiol |
| Hydroxylation | Aromatic Peroxygenase, Monooxygenases | Phenol | Catechol, Hydroquinone |
| Glutathione Conjugation | Glutathione S-Transferase (GST) | Epoxides, Quinones | Glutathione Conjugates |
Competitive Interactions in Biological Transformation Processes
When an organism is exposed to a mixture of chemicals, the compounds can compete for the same metabolic enzymes, leading to metabolic interactions. This competition can alter the rate of metabolism and, consequently, the toxic potential of the individual substances.
A classic example of this is the mutual metabolic inhibition observed between benzene and toluene (B28343). nih.gov Both compounds are substrates for cytochrome P450 enzymes. In co-exposure scenarios studied in rats, it was found that the metabolism of both solvents was suppressed. Notably, toluene was a more effective inhibitor of benzene metabolism than benzene was of toluene metabolism. nih.gov This is because toluene may have a higher affinity for the active site of the metabolizing enzyme or may be metabolized more rapidly, thus competitively excluding benzene.
This principle applies directly to aromatic thioethers like Benzene, (octylthio)-. The presence of other xenobiotics that are also substrates for cytochrome P450 or glutathione S-transferases could lead to a decrease in the metabolic rate of Benzene, (octylthio)-. Conversely, high concentrations of Benzene, (octylthio)- could inhibit the metabolism of other drugs or environmental chemicals, demonstrating the importance of considering co-exposures when evaluating metabolic fates.
Table 3: Example of Competitive Metabolic Interaction
| Exposure Scenario | Observed Metabolic Outcome for Benzene | Mechanism |
|---|---|---|
| Benzene Alone | Normal rate of metabolism via Cytochrome P450. | Enzyme active sites are fully available for benzene. |
| Benzene + Toluene | Decreased rate of metabolism. nih.gov | Toluene competes with benzene for the active site of Cytochrome P450, acting as a competitive inhibitor. nih.gov |
Environmental Fate and Biogeochemical Cycling of Octylthio Benzene Derivatives
Biodegradation Pathways and Microbial Community Analysis
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental attenuation of "Benzene, (octylthio)-". The structure of this compound, featuring a stable benzene (B151609) ring and an octylthio group, presents a unique substrate for microbial metabolism.
Aerobic Degradation Mechanisms by Halophilic and Halotolerant Bacteria
Aerobic degradation of aromatic hydrocarbons, including benzene and its derivatives, by bacteria is a well-documented process. nih.govnih.govresearchgate.net While specific studies on "Benzene, (octylthio)-" are not abundant, the degradation pathways for similar compounds offer valuable insights. Halophilic (salt-loving) and halotolerant (salt-resisting) bacteria are particularly relevant in environments such as oil production facilities where brine contamination is common. nih.govresearchgate.net
Research on benzene degradation by highly enriched halophilic cultures has shown the complete breakdown of benzene, toluene (B28343), ethylbenzene, and xylenes (B1142099) within one to two weeks. nih.gov These cultures, dominated by Marinobacter spp., were capable of mineralizing [14C]benzene to 14CO2, indicating complete degradation. nih.govnih.govresearchgate.net The degradation of aromatic compounds by these bacteria typically involves the hydroxylation and subsequent cleavage of the aromatic ring, a process facilitated by oxygenases. lsu.edu For "Benzene, (octylthio)-", an initial attack on the octyl side chain or the sulfur atom, followed by ring cleavage, would be a plausible aerobic degradation pathway. The presence of a thioether linkage may also be a target for microbial enzymes.
| Factor | Observation | Reference |
| Microbial Consortium | Dominated by Marinobacter spp. in brine-impacted soil. | nih.govresearchgate.net |
| Degradation Timeframe | Complete degradation of benzene and similar compounds in 1-2 weeks. | nih.gov |
| Mineralization | Conversion of [14C]benzene to 14CO2 confirmed. | nih.govnih.govresearchgate.net |
| Optimal Conditions | Aerobic, with the presence of essential nutrients. | nih.gov |
Anaerobic Degradation under Methanogenic Conditions
Under anaerobic conditions, the degradation of aromatic compounds proceeds at a much slower rate and via different biochemical pathways. In the absence of oxygen, other electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide (in methanogenesis) are utilized. lsu.edu For benzene and its derivatives, anaerobic degradation has been observed in methanogenic enrichment cultures. uni-konstanz.de
The degradation of chlorinated benzenes under methanogenic conditions occurs through sequential reductive dechlorination, eventually leading to chlorobenzene (B131634). nih.gov While "Benzene, (octylthio)-" is not chlorinated, this suggests that the removal of substituents from the benzene ring is a key step in anaerobic breakdown. For "Benzene, (octylthio)-", the initial step could involve the cleavage of the octylthio group. The resulting benzene could then be carboxylated or hydroxylated to form intermediates like benzoyl-CoA, which are more amenable to anaerobic ring cleavage. The complete mineralization of benzene to CO2 has been documented in aquifer-derived microbial communities under anaerobic conditions. However, the degradation of many hydrocarbons under methanogenic conditions can be slow and may require the syntrophic cooperation of different microbial species. uni-konstanz.de
| Condition | Observation | Reference |
| Electron Acceptors | Nitrate, sulfate, iron (III), manganese (IV), or CO2 are used in the absence of oxygen. | lsu.edu |
| Key Intermediates | Benzoyl-CoA, resorcinol, and phloroglucinol (B13840) are common intermediates in the anaerobic degradation of aromatic compounds. | |
| Microbial Requirement | Often requires syntrophic consortia of fermenting bacteria and methanogens. | |
| Degradation Rate | Generally slower than aerobic degradation due to lower energy yields. |
Identification of Key Microbial Species and Enzymes Involved in Degradation
The biodegradation of aromatic compounds is carried out by a diverse range of microorganisms equipped with specialized enzymes.
Key Microbial Species:
Marinobacter spp.: These halophilic gammaproteobacteria have been identified as dominant members in enrichments that actively degrade benzene and other aromatic hydrocarbons under saline conditions. nih.govresearchgate.net
Sphingomonas spp.: Strains of Sphingomonas have been shown to degrade a variety of heterocyclic aromatic compounds like dibenzofuran (B1670420) and dibenzothiophene, which share structural similarities with "Benzene, (octylthio)-". nih.gov These bacteria often employ angular dioxygenases for initial ring attack. nih.gov
Pseudomonas spp.: Various species of Pseudomonas are well-known for their ability to degrade a wide array of organic pollutants, including aromatic hydrocarbons. nih.gov
Bacillus spp. and gamma-proteobacteria: These were identified as major species in granular sludge effectively degrading 4-t-octylphenol, a structurally related compound. nih.gov
Methanogenic Archaea (e.g., Methanospirillum, Methanothrix): These are crucial in the terminal stages of anaerobic degradation, converting intermediates like acetate (B1210297) and H2/CO2 to methane. uni-konstanz.de
Key Enzymes:
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols, which are key intermediates in aerobic degradation. nih.gov
Monooxygenases: These enzymes introduce a single oxygen atom into the substrate, often initiating the breakdown of aliphatic side chains or hydroxylating the aromatic ring. nih.gov
Hydrolases (e.g., Esterases, Proteases): While more commonly associated with the breakdown of polymers, hydrolases can be involved in cleaving substituent groups from aromatic rings. nih.gov
Benzoyl-CoA Reductase: This is a key enzyme in the anaerobic degradation pathway of aromatic compounds, responsible for destabilizing the aromatic ring of benzoyl-CoA. lsu.edu
Laccases and Peroxidases: These extracellular enzymes, often produced by fungi, have broad substrate specificity and can be involved in the degradation of various aromatic pollutants. nih.govvu.nl
Metabolite Identification and Elucidation of Degradation Intermediates
The identification of metabolites is crucial for understanding the degradation pathway of a compound. While specific metabolite data for "Benzene, (octylthio)-" is limited, pathways for related compounds provide a template.
For aromatic compounds, aerobic degradation typically proceeds through the formation of catechols, which are then subject to ring cleavage by either ortho- or meta-cleavage pathways. In the case of dibenzofuran, degradation by Sphingomonas sp. leads to the formation of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid and subsequently salicylic (B10762653) acid. nih.gov
Under anaerobic conditions, benzoyl-CoA is a common central intermediate for the degradation of many aromatic compounds. For "Benzene, (octylthio)-", a plausible initial step would be the cleavage of the thioether bond, potentially forming thiophenol and octanol, or the oxidation of the octyl chain. The resulting aromatic moiety would likely be channeled into the benzoyl-CoA pathway for subsequent ring reduction and cleavage.
| Degradation Condition | Potential Intermediates | Reference (based on related compounds) |
| Aerobic | Catechols, Protocatechuate, Thiophenols, Sulfoxides | nih.gov |
| Anaerobic | Benzoyl-CoA, Phenol (B47542), Phenylacetate |
Bioelectrochemical Degradation Systems
Bioelectrochemical systems, such as Microbial Fuel Cells (MFCs), represent an emerging technology for the remediation of organic contaminants while simultaneously generating electricity. nih.govtaylorandfrancis.com
Application of Microbial Fuel Cell Technology for Aromatic Compound Degradation
Microbial Fuel Cells (MFCs) utilize exoelectrogenic bacteria to oxidize organic substrates, transferring the electrons to an anode. taylorandfrancis.com These electrons then travel through an external circuit to a cathode, generating an electrical current. This process can be harnessed for the degradation of various organic pollutants, including aromatic hydrocarbons. nih.gov
Studies have demonstrated the successful treatment of wastewater containing aromatic hydrocarbons using MFCs. nih.gov For instance, MFCs have been shown to effectively reduce the chemical oxygen demand (COD) of effluents containing compounds like sodium benzoate. nih.gov The performance of MFCs can be enhanced by optimizing parameters such as electrode surface area and catholyte volume. nih.gov Furthermore, electroactive biofilms on the cathode can contribute to the degradation process, as seen in the breakdown of thiamphenicol, where electron transfer and microbial oxidation work in concert to degrade the compound. nih.gov Given that "Benzene, (octylthio)-" is an organic aromatic compound, it is a potential substrate for degradation in an MFC, where the octyl group and the benzene ring could be oxidized by anodic bacteria to generate electricity.
| MFC Application | Finding | Reference |
| Aromatic Hydrocarbon Treatment | Significant COD reduction (up to 89% for sodium benzoate) and voltage generation (up to 0.8V). | nih.gov |
| Wastewater Treatment | Capable of treating complex industrial effluents. | nih.gov |
| Enhanced Degradation | Combination of electron reduction at the cathode and microbial oxidation can lead to more efficient degradation of complex organic molecules. | nih.gov |
Co-Metabolism Strategies and Microbial Community Dynamics in Remediation
The remediation of persistent organic pollutants like "Benzene, (octylthio)-" often relies on advanced biological techniques such as co-metabolism. frtr.gov Co-metabolism is a process where microorganisms, while metabolizing a primary substrate for growth, fortuitously degrade another compound, the co-metabolite, which they cannot use as a direct source of energy or nutrients. frtr.govnih.gov This strategy is particularly useful for recalcitrant molecules that are resistant to direct microbial breakdown.
For a compound like octylthio-benzene, a potential co-metabolic strategy would involve introducing a readily biodegradable primary substrate, such as phenol or gasoline, into the contaminated environment. nih.gov This stimulates the growth of a specific microbial population capable of producing the necessary enzymes for the initial breakdown of the target pollutant. For instance, a study on the degradation of trichloroethylene (B50587) (TCE) demonstrated that Pseudomonas fluorescens could effectively degrade TCE when provided with phenol as a growth substrate. nih.gov The enzymes induced by phenol were also capable of acting on TCE. A similar principle could be applied to octylthio-benzene, where a structurally related and more labile sulfur-containing organic compound might serve as an effective primary substrate.
The introduction of a primary substrate inevitably alters the dynamics of the indigenous microbial community. Initially, there would be a significant increase in the abundance of bacteria capable of utilizing the primary substrate. researchgate.netresearchgate.net This shift in community structure is a key indicator of a successful biostimulation effort. As the primary substrate is consumed, the microbial population may shift again, potentially favoring organisms that can utilize the breakdown products of the primary substrate or the target contaminant.
Monitoring the microbial community dynamics is crucial for assessing the effectiveness of the remediation process. researchgate.netnih.gov Techniques such as 16S rRNA gene sequencing can reveal changes in the composition and diversity of the microbial community in response to the remediation strategy. researchgate.netnih.gov For example, an increase in the population of known hydrocarbon-degrading genera like Pseudomonas, Sphingomonas, or Bacillus could indicate active degradation of aromatic compounds. researchgate.netifremer.frnih.gov The functional potential of the microbial community can also be assessed by analyzing the presence and expression of key degradation genes. mdpi.com
| Parameter | Description | Relevance to Remediation |
| Primary Substrate | A readily biodegradable compound that stimulates microbial growth and enzyme production. | Essential for initiating co-metabolic degradation of the target pollutant. |
| Co-metabolite | The target pollutant that is degraded fortuitously by enzymes produced for the primary substrate. | The compound to be removed from the environment. |
| Microbial Community | The diverse population of microorganisms present in the contaminated site. | The key player in the biodegradation process. |
| Community Dynamics | Changes in the composition and abundance of microbial species over time. | An indicator of the response to the remediation strategy and its effectiveness. |
Environmental Persistence and Transformation in Aqueous and Soil Environments
The environmental persistence of a chemical compound is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis. nih.gov For a hydrophobic compound like "Benzene, (octylthio)-", its low water solubility and high affinity for organic matter would largely dictate its fate in both aqueous and soil environments. regulations.gov
In aqueous environments, octylthio-benzene would be expected to partition strongly to suspended solids and sediments, reducing its availability in the water column for microbial degradation. nih.gov However, microbial communities in sediments can adapt to degrade hydrophobic contaminants. Studies on other hydrophobic emerging contaminants have shown that while degradation can be slow, it is possible, with half-lives ranging from days to months. ifremer.fr The rate of degradation is often influenced by factors such as oxygen availability, with aerobic conditions generally favoring faster breakdown compared to anaerobic conditions. ifremer.fr
In soil environments, the persistence of octylthio-benzene would be influenced by soil type, organic matter content, moisture, and the indigenous microbial population. regulations.gov Its strong adsorption to soil particles would limit its mobility and leaching into groundwater. regulations.gov However, this same property can also make it less accessible to microbial attack. The transformation of octylthio-benzene in soil would likely proceed through microbial degradation, with soil microorganisms such as bacteria and fungi playing a significant role. researchgate.net The degradation pathway would likely involve initial oxidation of the benzene ring or the octylthio side chain, leading to the formation of more polar and less persistent intermediates.
The transformation products of "Benzene, (octylthio)-" could have different environmental properties and toxicities compared to the parent compound. nih.gov For example, the oxidation of similar compounds can lead to the formation of more water-soluble and less toxic products. nih.gov However, incomplete degradation could also potentially lead to the formation of more persistent or toxic intermediates. Therefore, a thorough understanding of the transformation pathways is essential for a complete environmental risk assessment.
| Environment | Key Factors Influencing Persistence and Transformation | Expected Behavior of Octylthio-Benzene |
| Aqueous | Water solubility, partitioning to sediment, microbial activity, oxygen availability. | Strong partitioning to sediments, slow microbial degradation, more persistent under anaerobic conditions. |
| Soil | Soil organic matter, moisture content, microbial community composition, oxygen availability. | Strong adsorption to soil particles, limited mobility, degradation dependent on microbial activity. |
Future Research Directions and Emerging Paradigms in Octylthio Benzene Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of aryl alkyl sulfides, including (octylthio)benzene, has traditionally relied on methods that can have drawbacks such as the use of foul-smelling thiols and harsh reaction conditions. mdpi.com Modern synthetic chemistry is moving towards more efficient, selective, and sustainable methods.
Future efforts will likely focus on the following:
Catalyst Development: There is a continuous search for more active and robust catalysts for C-S cross-coupling reactions. This includes the use of earth-abundant metals to replace precious metals like palladium, enhancing the sustainability of the synthesis. researchgate.net The rational design of ligands that can improve catalyst performance and selectivity is also a key area. researchgate.net
Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, the development of alternative sulfur sources is a significant trend. mdpi.com The use of xanthates, which are odorless and stable, presents a green alternative for the synthesis of thioethers like (octylthio)benzene. mdpi.comresearchgate.net Another approach involves the use of disilathianes as effective mediators in the synthesis of alkyl aryl sulfides from disulfides and alkyl carboxylates. nih.govelsevierpure.comscispace.com
Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of (octylthio)benzene. A continuous-flow method for thioester synthesis has already been shown to be effective for gram-scale production. organic-chemistry.org
Advanced Characterization Techniques for Complex Octylthio-Benzene Architectures
As more complex molecules incorporating the (octylthio)benzene scaffold are designed and synthesized, their structural elucidation will require a suite of advanced characterization techniques. While standard methods like NMR and mass spectrometry are fundamental, the complexity of future architectures will demand more sophisticated approaches.
Multi-dimensional NMR Spectroscopy: Techniques such as COSY, TOCSY, HSQC, and HMBC will be indispensable for unambiguously assigning the structure of complex derivatives. copernicus.orgyoutube.com These methods are crucial for determining connectivity and spatial relationships between different parts of a molecule.
High-Resolution Mass Spectrometry (HRMS): Techniques like FT-ICR mass spectrometry provide highly accurate mass measurements, which are essential for confirming elemental compositions and identifying unknown products or impurities. copernicus.org
Chromatography-Mass Spectrometry Coupling: The coupling of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) is a powerful tool for separating and identifying components in complex reaction mixtures. nih.gov For isomers that are difficult to separate by liquid chromatography, preparative-scale GC can be employed to isolate sufficient material for further spectroscopic analysis like NMR. nih.gov
X-ray Crystallography: For crystalline derivatives of (octylthio)benzene, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming stereochemistry and substitution patterns with absolute certainty. nih.gov
Integration of Multi-Scale Computational Methods for Predictive Material Design
Computational chemistry is becoming an increasingly vital tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For (octylthio)benzene chemistry, a multi-scale computational approach will be crucial for accelerating the discovery and design of new materials.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For (octylthio)benzene derivatives, DFT can be used to predict properties such as HOMO-LUMO gaps, which are important for electronic applications, and to study the mechanisms of their formation. researchgate.net For instance, DFT calculations can help understand the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-determining. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of (octylthio)benzene-based materials in different environments. This is particularly relevant for understanding the behavior of these molecules in condensed phases, such as in polymers or on surfaces.
Quantitative Structure-Property Relationship (QSPR): QSPR modeling can establish mathematical relationships between the molecular structure of (octylthio)benzene derivatives and their macroscopic properties. This allows for the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics before undertaking their synthesis and experimental characterization.
Exploration of New Application Domains in Sustainable Chemistry and Advanced Materials
The unique combination of a flexible, hydrophobic octyl chain and a functionalizable benzene (B151609) ring makes (octylthio)benzene a versatile building block for a variety of advanced and sustainable materials.
Future application-oriented research may explore:
Bio-based Materials: There is a growing demand for construction and other materials derived from renewable resources to reduce reliance on fossil fuels and minimize environmental impact. horizon-europe.gouv.fr Research could focus on incorporating (octylthio)benzene moieties into bio-based polymers to enhance their properties, such as water resistance or compatibility with other components.
Functional Polymers for Environmental Applications: Thioether-functionalized polymers have shown promise as adsorbents for the removal of heavy metals and aromatic pollutants from water. nih.gov Developing polymers based on (octylthio)benzene could lead to new materials for environmental remediation.
Advanced Coatings and Adhesives: The phenylcyanoacrylate group, which can be synthesized from derivatives of (octylthio)benzene, is a component in the formulation of adhesives and coatings. chemrxiv.orgresearchgate.netchemrxiv.org The octyl group could impart desirable properties such as hydrophobicity and flexibility.
Green Solvents: The use of environmentally benign solvents is a key principle of sustainable chemistry. Polyethylene glycol (PEG), a non-toxic and biodegradable polymer, has been used as a solvent for the synthesis of aryl thioethers. wikipedia.org Investigating the properties of (octylthio)benzene as a potential green solvent or additive could be a fruitful area of research.
Deepening Mechanistic Understanding for Rational Design and Performance Optimization
A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of (octylthio)benzene is fundamental for the rational design of improved synthetic protocols and for optimizing the performance of materials derived from it.
Key areas for mechanistic investigation include:
C-S Bond Formation: While several methods for forming the C-S bond in aryl thioethers are known, a deeper mechanistic understanding is still needed to overcome limitations such as catalyst deactivation and lack of selectivity. acs.org Mechanistic studies, for example, suggest that in some reactions, a disilathiane promotes the cleavage of the S-S bond in a disulfide to generate a key thiosilane intermediate. nih.govelsevierpure.comscispace.com
Catalytic Cycles: For metal-catalyzed reactions, detailed studies of the catalytic cycle, including the identification of intermediates and transition states, are crucial. researchgate.net This knowledge allows for the rational design of more efficient catalysts and reaction conditions. For example, understanding the role of different ligands on the reductive elimination step can lead to improved product yields.
Stereochemistry: For reactions involving the creation of chiral centers, understanding the mechanism is essential for controlling the stereochemical outcome. For instance, the desulfurative chlorination of enantioenriched benzylic sulfides has been shown to proceed with high stereospecificity, suggesting a mechanism involving a dichloro-λ4-sulfurane intermediate. nih.gov
Innovative Strategies for Environmental Remediation and Sustainable Management of Thioether Aromatic Pollutants
With the increasing development and use of thioether-containing aromatic compounds, it is imperative to develop strategies for their environmental remediation and sustainable management.
Future research in this area should focus on:
Biodegradation: Investigating the microbial degradation pathways of (octylthio)benzene is crucial for assessing its environmental fate and for developing bioremediation strategies. Certain bacteria are known to degrade phenol (B47542), a related aromatic compound, and could potentially be adapted to degrade thioether derivatives. wikipedia.org
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive species like hydroxyl radicals, are effective for the degradation of persistent organic pollutants. Studying the efficacy of various AOPs for the breakdown of (octylthio)benzene and its derivatives would be a valuable contribution.
Adsorption Technologies: The development of novel adsorbent materials for the capture of thioether aromatic pollutants from water is an active area of research. Thiol- and thioether-functionalized porous materials have shown potential for this purpose. researchgate.net
Integrated Approaches: Combining different remediation techniques, such as pre-oxidation followed by coagulation, can significantly enhance the removal of thioether compounds from water. nih.gov Research into integrated systems tailored for the removal of (octylthio)benzene and related pollutants will be important for effective water treatment.
Q & A
Q. What synthetic methodologies are recommended for Benzene, (octylthio)-, and how can purity be rigorously validated?
- Methodological Answer : The synthesis of thioether-substituted benzene derivatives like Benzene, (octylthio)- typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For reproducibility, document reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., column chromatography, recrystallization). Validate purity using:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess >98% purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Compare H and C spectra with literature data for structural confirmation .
- Elemental Analysis : Verify C, H, S, and O content within ±0.3% of theoretical values.
- Reference : Experimental protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) emphasize detailed procedural descriptions and cross-validation with multiple analytical techniques .
Q. Which spectroscopic techniques are most effective for characterizing thioether-substituted benzene derivatives?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic vs. aliphatic protons), while C NMR confirms carbon connectivity. NOESY can resolve steric effects from the octylthio group.
- Infrared (IR) Spectroscopy : Detect S-C stretching vibrations (~600–700 cm) and aromatic C-H bonds (~3000 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, ensuring accurate molecular formula assignment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for octylthio-substituted aromatic compounds?
- Methodological Answer : Discrepancies often arise from variations in experimental models or exposure protocols. To address this:
Comparative Meta-Analysis : Aggregate data from studies using standardized toxicity assays (e.g., Ames test for mutagenicity, OECD Guidelines 423 for acute toxicity).
Dose-Response Studies : Conduct in vitro/in vivo assays (e.g., HepG2 cell viability, rodent bioassays) across multiple concentrations to establish reliable LD/EC values.
Mechanistic Studies : Use biomarkers like glutathione depletion (linked to oxidative stress) or DNA adduct quantification to assess metabolic pathways .
- Reference : The 2024 Toxicological Profile for Benzene recommends integrating epidemiological data with mechanistic toxicology to resolve inconsistencies .
Q. What advanced chromatographic methods are suitable for analyzing environmental degradation products of Benzene, (octylthio)-?
- Methodological Answer : For environmental samples (e.g., soil, water):
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize with a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) to detect volatile degradation byproducts (e.g., sulfoxides, sulfones).
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use a C18 column and electrospray ionization (ESI) for polar metabolites. Validate with isotopically labeled internal standards (e.g., C-benzene derivatives).
- Quality Control : Include blanks, spikes, and matrix-matched calibration curves to mitigate matrix effects .
Q. How can computational modeling predict the reactivity of Benzene, (octylthio)- in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electron density distributions (Mulliken charges) on sulfur and aromatic carbons.
- Simulate reaction pathways (e.g., thiol-disulfide exchange) using transition-state optimization.
- Validate with experimental kinetics (e.g., Arrhenius plots) to refine activation energy predictions.
- Reference : NIST computational chemistry databases provide benchmarked parameters for sulfur-containing aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
